3-(Acetylamino)-4-anilinobenzoic acid
Overview
Description
3-(Acetylamino)-4-anilinobenzoic acid is an organic compound that belongs to the class of acylaminobenzoic acids This compound is characterized by the presence of an acetylamino group and an aniline group attached to a benzoic acid core
Scientific Research Applications
3-(Acetylamino)-4-anilinobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
Target of Action
Similar compounds such as 4-(acetylamino)-3-guanidinobenzoic acid and 4-(acetylamino)-3-amino benzoic acid have been reported to target neuraminidase . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses .
Mode of Action
For instance, Neuraminidase, the target of 4-(Acetylamino)-3-Guanidinobenzoic Acid, is responsible for cleaving off terminal sialic acids on the glycosylated HA during virus budding . This facilitates the release of progeny viruses from infected cells .
Biochemical Pathways
Related compounds like indole-3-acetic acid have been reported to be involved in various biosynthesis pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
Result of Action
Based on its potential interaction with neuraminidase, it could potentially influence the life cycle of influenza viruses .
Biochemical Analysis
Biochemical Properties
3-(Acetylamino)-4-anilinobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase (HDAC) enzymes, which are crucial in regulating gene expression by modifying histones . This inhibition can lead to increased acetylation levels of histone subtypes, affecting gene expression and cellular functions. Additionally, this compound interacts with peptidylglycine alpha-amidating monooxygenase, an enzyme involved in the bioactivation of peptide hormones .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of HDAC enzymes can lead to changes in the expression of genes involved in cell growth and survival . This compound also impacts cell signaling pathways, such as the downregulation of JNK and upregulation of p38 MAPK, which are involved in cellular stress responses . These effects can alter cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to HDAC enzymes, inhibiting their activity and leading to increased acetylation of histones . This modification can change the chromatin structure, making it more accessible for transcription factors and thereby altering gene expression. Additionally, this compound can modulate signaling pathways by affecting the activity of kinases such as JNK and p38 MAPK .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained inhibition of HDAC enzymes, resulting in long-term changes in gene expression and cellular metabolism . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumorigenic cell proliferation . At higher doses, it can cause toxic or adverse effects, including potential damage to vital organs and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of HDAC enzymes can affect the metabolism of acetyl-CoA, a key molecule in energy production and biosynthetic processes . Additionally, the compound’s interaction with peptidylglycine alpha-amidating monooxygenase can influence the metabolism of peptide hormones .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for determining its bioavailability and therapeutic potential.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. For instance, its interaction with HDAC enzymes occurs primarily in the nucleus, where it can affect chromatin structure and gene expression . Additionally, the compound may undergo post-translational modifications that direct it to specific organelles, further modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-4-anilinobenzoic acid typically involves the acetylation of 4-anilinobenzoic acid. One common method includes the reaction of 4-anilinobenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar acetylation process, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Acetylamino)-4-anilinobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoic acids.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzoic acid: Similar structure but lacks the aniline group.
N-Acetylanthranilic acid: Contains an acetylamino group but differs in the position of the substituents.
4-Aminobenzoic acid: Similar core structure but lacks the acetylamino group.
Uniqueness
3-(Acetylamino)-4-anilinobenzoic acid is unique due to the presence of both an acetylamino group and an aniline group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound in various applications.
Properties
IUPAC Name |
3-acetamido-4-anilinobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)16-14-9-11(15(19)20)7-8-13(14)17-12-5-3-2-4-6-12/h2-9,17H,1H3,(H,16,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMIIHVBLKDQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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